tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate
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Overview
Description
tert-Butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is often used as a protecting group for amines in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate is used as a protecting group for amines. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis .
Industry: Industrially, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is exploited in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate.
N-Boc-ethylenediamine: Another carbamate compound used in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure and function.
Uniqueness: this compound is unique due to its specific structure, which includes a pyridine ring. This structural feature can impart different reactivity and selectivity compared to other carbamate compounds .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8- |
InChI Key |
GAPXJWZSCZWVIR-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
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